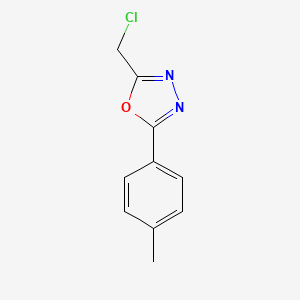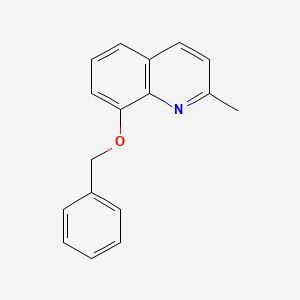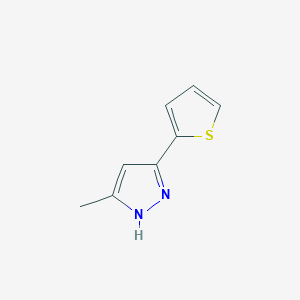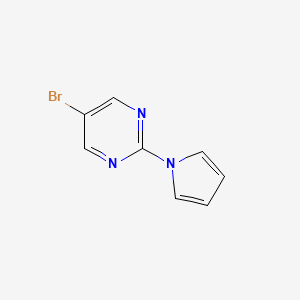
5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine derivatives, such as 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine, are of significant interest due to their wide range of applications in the development of pharmaceuticals and materials. These compounds are characterized by the presence of a pyrimidine ring, a six-membered heterocyclic ring containing nitrogen atoms, which is modified by various substituents to achieve desired properties and activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For example, 7-substituted-5-aryl-pyrrolo[2,3-d]pyrimidines are synthesized from alpha-bromoacetophenones, indicating a method that could be adapted for 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine synthesis (Widler et al., 2001).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques, such as FT-IR, FT-RAMAN, NMR, and UV-Vis. Computational analysis, including density functional theory (DFT), provides insights into the molecular geometry, vibrational wavenumbers, and electronic properties (Chandralekha et al., 2020).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including halogen-mediated oxidative cyclization, Suzuki cross-coupling, and Buchwald–Hartwig amination. These reactions are useful for the diversification and functionalization of the pyrimidine nucleus, enhancing their utility as synthetic intermediates (Tang et al., 2014).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. X-ray diffraction analysis and thermal tools are employed to characterize these compounds and understand their stability and behavior under different conditions (Barakat et al., 2017).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity, electronic structure, and potential for interaction with biological targets, are studied through NMR chemical shifts, electronic spectra assignments, and molecular electrostatic potential maps. These analyses help predict the compound's behavior in chemical reactions and its interaction with biological systems (Barakat et al., 2017).
科学的研究の応用
-
Pharmaceutical Chemistry
- Pyrrole is a biologically active scaffold possessing diverse activities . It is used in the formation of more active compounds and is found in many natural products .
- Pyrrole-containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- The structure–activity relationship studies have been discussed along with their therapeutic applications .
-
Insecticide Development
-
Bioimaging
-
Antitumor Activity
-
Drug Development
- Imidazole, a similar compound to pyrrole, is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Kinase Inhibition
-
Visible Light Mediated Synthesis
- “5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine” and similar compounds can be used in visible light mediated synthesis . For example, 1-(2-Bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole react in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA) under blue light irradiation with aromatic alkynes and subsequently cyclize intramolecularly to form pyrrolo[1,2-a]quinoline and ullazines .
-
Organic Materials
- Nitrogen-containing heterocycles, such as those found in “5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine”, are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, is of particular importance .
-
Optoelectronics
-
Drug Discovery Research
-
Synthesis of N-substituted Pyrroles
-
Natural Product Synthesis
Safety And Hazards
特性
IUPAC Name |
5-bromo-2-pyrrol-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVHYYVLNOSCPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363386 |
Source


|
| Record name | 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine | |
CAS RN |
478258-70-7 |
Source


|
| Record name | 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)
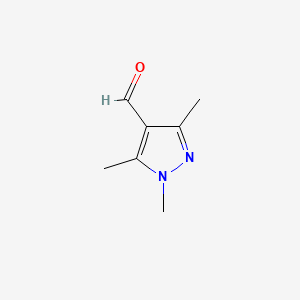


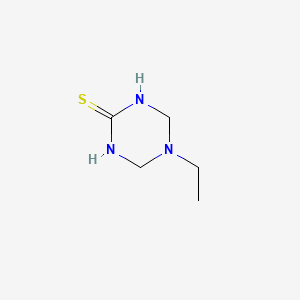
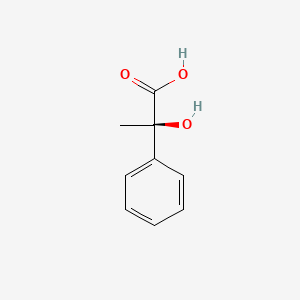
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1270346.png)
